

Reactivity profile of 2-Bromo-4-methyl-1-nitrobenzene

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Compound of Interest

Compound Name: 2-Bromo-4-methyl-1-nitrobenzene

Cat. No.: B189583

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An In-depth Technical Guide to the Reactivity Profile of **2-Bromo-4-methyl-1-nitrobenzene**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-methyl-1-nitrobenzene is a versatile aromatic compound that serves as a valuable intermediate in organic synthesis. Its unique substitution pattern, featuring an electron-withdrawing nitro group, a halogen atom (bromine), and an electron-donating methyl group, imparts a distinct and exploitable reactivity profile. This document provides a comprehensive analysis of the molecule's physicochemical properties, spectroscopic data, and chemical reactivity. Key transformations, including nucleophilic aromatic substitution, reduction of the nitro group, palladium-catalyzed cross-coupling reactions, and reactions involving the methyl group, are discussed in detail. Experimental protocols and mechanistic pathways are provided to serve as a practical guide for laboratory applications.

Physicochemical and Spectroscopic Properties

2-Bromo-4-methyl-1-nitrobenzene, also known as 3-Bromo-4-nitrotoluene, is a solid at room temperature.^[1] Its structural and physical properties are summarized below. The interplay of the substituents creates a net dipole moment of 3.8 D, oriented towards the nitro group's oxygen atoms.^[2]

Table 1: Physicochemical Properties of **2-Bromo-4-methyl-1-nitrobenzene**

Property	Value	Reference
IUPAC Name	2-bromo-4-methyl-1-nitrobenzene	[1]
Synonyms	3-Bromo-4-nitrotoluene, 2-Bromo-4-nitrotoluene	[1][3][4]
CAS Number	40385-54-4 (for 2-Bromo-4-methyl-1-nitrobenzene); 7745-93-9 (for isomer 2-Bromo-1-methyl-4-nitrobenzene)	[1][5][6]
Molecular Formula	C ₇ H ₆ BrNO ₂	[1][3]
Molecular Weight	216.03 g/mol	[1]
Melting Point	76-77 °C (for isomer 2-Bromo-1-methyl-4-nitrobenzene)	[5]
Appearance	Solid	
Crystal System	Orthorhombic, space group Pna2 ₁ (for isomer 1-Bromo-4-methyl-2-nitrobenzene)	[2][7]
Unit Cell Volume	768.1 Å ³ (for isomer 1-Bromo-4-methyl-2-nitrobenzene)	[2][7]
Density	1.868 g/cm ³ (for isomer 1-Bromo-4-methyl-2-nitrobenzene)	[2]

Table 2: Spectroscopic Data of 2-Bromo-1-methyl-4-nitrobenzene (Isomer)

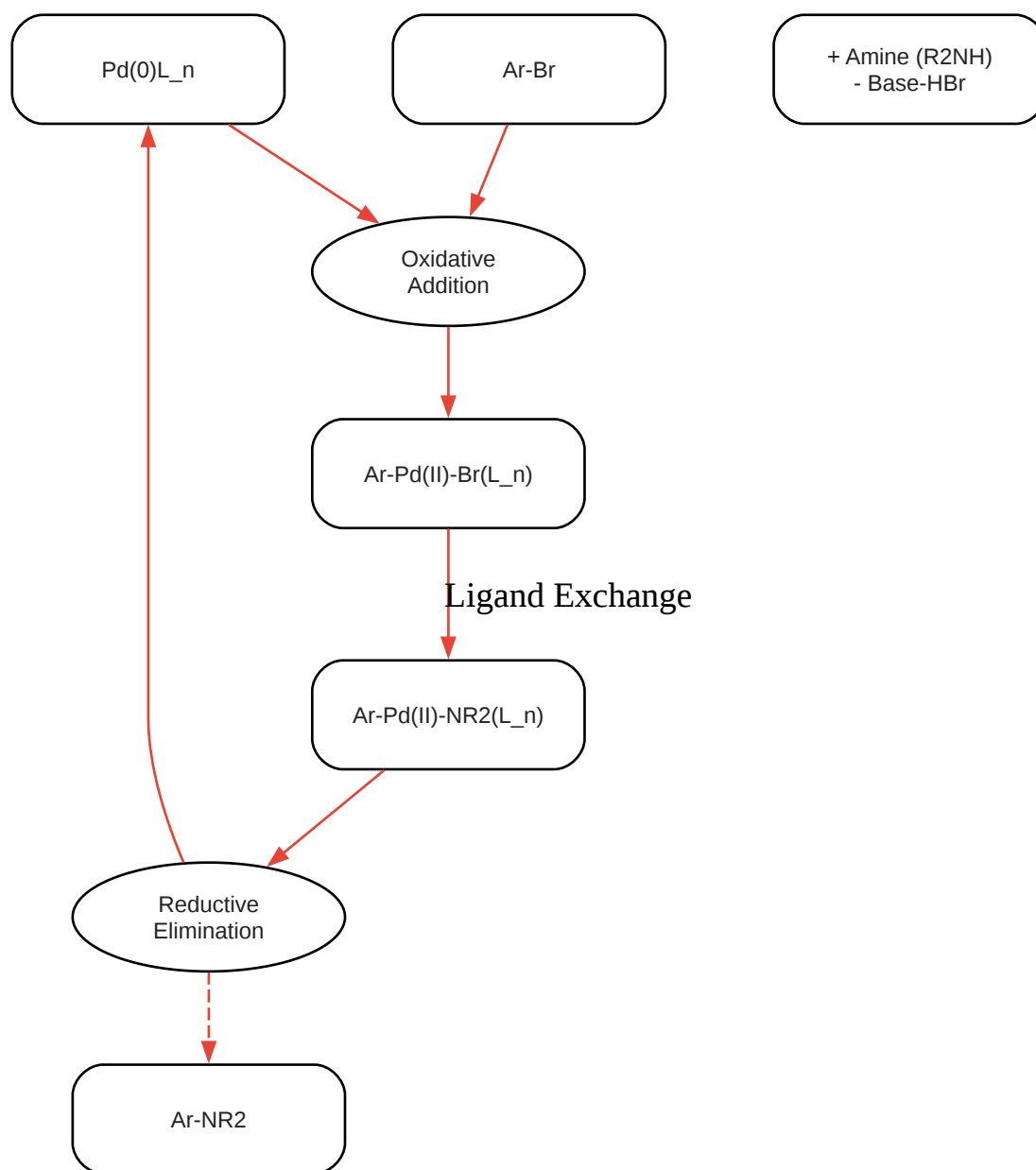
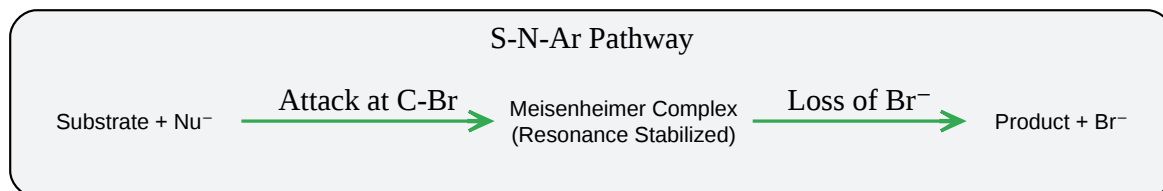
Spectroscopy	Data	Reference
Mass Spectrum (EI)	Major m/z peaks at 50, 63, 75, 89, 107, 137, 170, 216	[3]
^1H NMR	Data not directly available for the title compound, but related structures have been characterized.	[8]
IR Spectrum	Data available via NIST WebBook	[4]

Reactivity Profile

The reactivity of **2-Bromo-4-methyl-1-nitrobenzene** is governed by the electronic effects of its three substituents on the aromatic ring.

- Nitro Group (-NO₂): A strong electron-withdrawing and deactivating group, it directs incoming electrophiles to the meta position.[2][9] Crucially, it strongly activates the ring for nucleophilic aromatic substitution, particularly at the ortho and para positions.[2][10]
- Bromo Group (-Br): An electron-withdrawing but ortho, para-directing deactivating group.[9] It serves as an excellent leaving group in nucleophilic aromatic substitution and is a key handle for palladium-catalyzed cross-coupling reactions.
- Methyl Group (-CH₃): A weakly electron-donating and activating group, directing electrophiles to the ortho and para positions.[9] It can also undergo reactions such as oxidation and free-radical halogenation.[8][11]

This combination of functional groups allows for a range of selective transformations.



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